molecular formula C17H18BrClN4O B2892073 5-bromo-2-chloro-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]benzamide CAS No. 2097867-95-1

5-bromo-2-chloro-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]benzamide

Cat. No.: B2892073
CAS No.: 2097867-95-1
M. Wt: 409.71
InChI Key: JWFHWGPTJOXXPV-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]benzamide is a halogenated benzamide derivative featuring a tetrahydroquinazoline scaffold. Its molecular structure combines a benzamide core substituted with bromine and chlorine atoms, linked to a dimethylamino-functionalized tetrahydroquinazoline moiety. The bromine and chlorine substituents likely enhance its binding affinity to hydrophobic enzyme pockets, while the dimethylamino group may improve solubility and bioavailability .

Properties

IUPAC Name

5-bromo-2-chloro-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrClN4O/c1-23(2)17-20-9-10-7-12(4-6-15(10)22-17)21-16(24)13-8-11(18)3-5-14(13)19/h3,5,8-9,12H,4,6-7H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWFHWGPTJOXXPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Bromo-2-chloro-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]benzamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound involves several steps typically including halogenation and amination reactions. The specific synthetic route can vary based on the desired purity and yield.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cytotoxicity : Studies have shown that derivatives of quinazoline compounds can induce apoptosis in various cancer cell lines. The IC50 values for these compounds often range from 8.5 µM to 25.6 µM against human cancer cells such as K562 and HeLa .
  • Mechanism of Action : The mechanism often involves the induction of apoptosis through both extrinsic and intrinsic pathways. This is facilitated by the activation of caspases and modulation of Bcl-2 family proteins .

Antimicrobial Activity

Some studies have reported antimicrobial effects for related compounds. The structure-function relationship suggests that the presence of halogens and amines enhances the antimicrobial activity against Gram-positive and Gram-negative bacteria.

Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer activity of a series of quinazoline derivatives. The compound demonstrated selective cytotoxicity against breast cancer cells with an IC50 value significantly lower than that of standard chemotherapeutics like cisplatin .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic insights into how quinazoline derivatives induce cell death. It was found that these compounds could inhibit key signaling pathways involved in cell proliferation, such as the PI3K/Akt pathway .

Data Tables

Property Value
Molecular FormulaC₁₅H₁₄BrClN₃
Molecular Weight325.63 g/mol
IC50 (K562)8.5 - 14.9 µM
IC50 (HeLa)8.9 - 15.1 µM

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The compound is compared below with two structurally related benzamide derivatives (Table 1):

Compound Name Molecular Formula Molecular Weight Key Substituents
5-Bromo-2-chloro-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]benzamide (Target) C₁₇H₁₇BrClN₄O 427.70 Bromine (C-5), chlorine (C-2), dimethylamino-tetrahydroquinazoline
N-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-methoxypyridine-3-carboxamide C₁₇H₂₁N₅O₂ 327.38 Methoxypyridine-carboxamide, dimethylamino-tetrahydroquinazoline
N-(5-Bromo-4-phenyl-thiazol-2-yl)-3,5-dichloro-2-hydroxy-benzamide C₁₆H₁₀BrCl₂N₂O₂ 428.08 Bromine (thiazole-C5), dichlorophenol, hydroxy group, phenyl-thiazole

Key Observations:

Substituent Effects on Solubility: The target compound’s dimethylamino group (tetrahydroquinazoline) likely enhances solubility compared to the dichloro-hydroxybenzamide in , which lacks basic nitrogen atoms. The methoxypyridine analogue also benefits from a polar methoxy group but lacks halogen atoms.

Halogen Influence: The bromine and chlorine in the target compound may confer stronger hydrophobic interactions in biological targets compared to the non-halogenated methoxypyridine derivative . The dichloro-hydroxybenzamide in shares halogenation but lacks the tetrahydroquinazoline scaffold.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-bromo-2-chloro-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]benzamide, and what challenges arise during purification?

  • Methodology : Synthesis typically involves multi-step reactions:

Core scaffold preparation : The tetrahydroquinazoline moiety is synthesized via cyclocondensation of α-aminoamidines with ketones or aldehydes under acidic conditions, followed by dimethylamination .

Benzamide coupling : The bromo-chloro-benzoyl group is introduced via nucleophilic acyl substitution, often using 5-bromo-2-chlorobenzoyl chloride with a base (e.g., triethylamine) in anhydrous dichloromethane .

  • Purification challenges : Column chromatography is required due to polar byproducts. Melting points (e.g., 143–144°C for similar derivatives) and NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) confirm purity .

Q. How do spectroscopic techniques (NMR, MS) validate the structure of this compound?

  • Analytical workflow :

  • 1H/13C NMR : Aromatic protons (δ 6.8–8.2 ppm) and quaternary carbons (δ 160–170 ppm) confirm the benzamide core. The tetrahydroquinazoline’s NH and CH2 groups appear at δ 2.5–4.0 ppm .
  • Mass spectrometry : High-resolution ESI-MS matches the molecular formula (e.g., [M+H]+ = 437.08 Da for C19H20BrClN4O). Isotopic patterns (Br/Cl) are diagnostic .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Screening strategy :

  • Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Solubility/logP : Use shake-flask methods to assess bioavailability.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for specific protein targets?

  • Design principles :

  • Substituent effects : Replace bromo/chloro groups with electron-withdrawing groups (e.g., nitro) to enhance binding to ATP pockets .
  • Scaffold rigidity : Compare activity of tetrahydroquinazoline derivatives with saturated vs. unsaturated rings (e.g., 5,6,7,8-tetrahydro vs. quinazoline) .
  • Data-driven optimization : Use molecular docking (AutoDock Vina) to predict interactions with residues like Lys68 in EGFR .

Q. How do contradictory bioactivity results (e.g., IC50 variability across studies) arise, and how should they be resolved?

  • Troubleshooting :

  • Assay conditions : Variability in buffer pH (e.g., Tris vs. HEPES) affects ionization of the dimethylamino group, altering binding kinetics .
  • Protein conformation : Use X-ray crystallography to verify target protein structure (e.g., PDB ID 1M17 for EGFR) .
  • Statistical validation : Apply ANOVA to compare replicates; exclude outliers using Grubbs’ test .

Q. What strategies mitigate off-target effects in in vivo models?

  • Experimental design :

  • Metabolic profiling : LC-MS/MS identifies major metabolites (e.g., demethylated or hydroxylated derivatives) in rodent plasma .
  • Dose escalation : Conduct PK/PD studies in BALB/c mice to determine therapeutic index (LD50 vs. ED50) .
  • Target engagement assays : Use CETSA (Cellular Thermal Shift Assay) to confirm binding specificity in tissue homogenates .

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